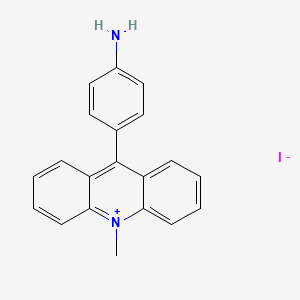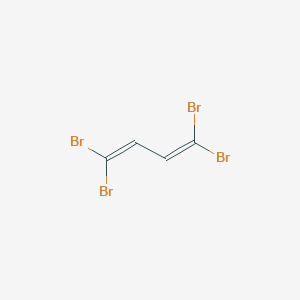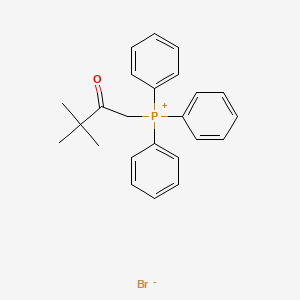
(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties It is composed of a triphenylphosphonium group attached to a 3,3-dimethyl-2-oxobutyl moiety, with a bromide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3,3-dimethyl-2-oxobutyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactions are typically conducted in batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the triphenylphosphonium group can be oxidized or reduced under specific conditions.
Addition Reactions: The compound can react with electrophiles or nucleophiles, leading to the formation of new bonds and complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride, lithium aluminum hydride, and various organometallic reagents. Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles can yield a variety of substituted phosphonium salts, while oxidation reactions can produce phosphine oxides .
Applications De Recherche Scientifique
(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatment strategies.
Mécanisme D'action
The mechanism of action of (3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets and pathways. The triphenylphosphonium group can interact with various biological molecules, potentially disrupting cellular processes and leading to biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A related compound with similar reactivity but lacking the 3,3-dimethyl-2-oxobutyl group.
(3,3-Dimethyl-2-oxobutyl)phosphine oxide: A compound with a similar structure but with an oxide group instead of the triphenylphosphonium group.
Triphenylphosphonium chloride: Similar to the bromide compound but with a chloride ion as the counterion.
Uniqueness
(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the 3,3-dimethyl-2-oxobutyl group enhances its stability and reactivity compared to other triphenylphosphonium compounds, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
26487-84-3 |
|---|---|
Formule moléculaire |
C24H26BrOP |
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
(3,3-dimethyl-2-oxobutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26OP.BrH/c1-24(2,3)23(25)19-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZJEXXLJGCBFPGI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


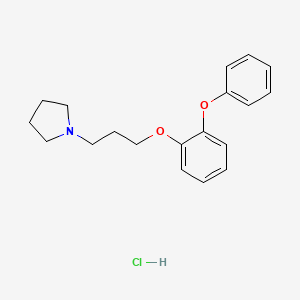
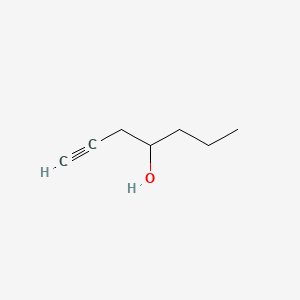

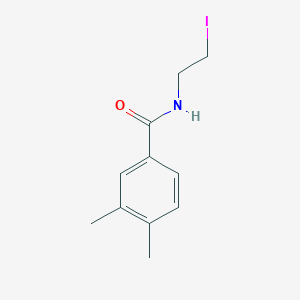


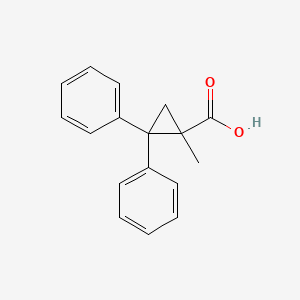
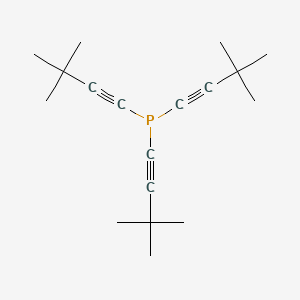
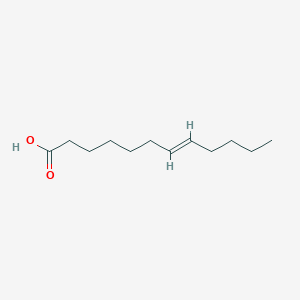
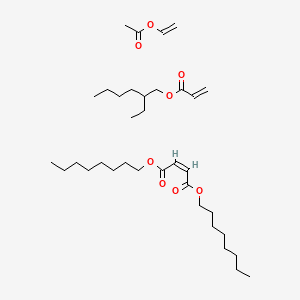
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
